N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
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Overview
Description
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound with a unique structure that combines elements of thieno[3,4-c]pyrazole and adamantane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The adamantane moiety is then introduced through a series of substitution reactions, often using adamantane-1-carboxylic acid or its derivatives as starting materials. The final step involves the coupling of the thieno[3,4-c]pyrazole and adamantane fragments to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is evaluated for its potential therapeutic applications, including its ability to modulate specific biological pathways or act as a drug candidate.
Industry: Its unique properties make it useful in the development of advanced materials, such as polymers or coatings, with specific desired characteristics.
Mechanism of Action
The mechanism by which N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can be compared with other similar compounds, such as:
Benzamide derivatives: These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety.
Thieno[3,4-c]pyrazole derivatives: These compounds have variations in the thieno[3,4-c]pyrazole core, leading to different chemical and biological properties.
Adamantane derivatives: Compounds with different substituents on the adamantane ring can exhibit distinct reactivity and applications.
The uniqueness of this compound lies in its combination of these structural elements, resulting in a compound with specific and potentially valuable properties for various scientific and industrial applications.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-14-3-4-21(15(2)5-14)27-22(19-12-29-13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWSFEWSIDVWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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